(1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone
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Overview
Description
- FUB-JWH 018 (also known as FUB-018) is a synthetic cannabinoid, structurally classified as a naphthoylindole-based compound.
- It represents a molecular hybrid of JWH-018 and AB-FUBICA or ADB-FUBICA .
- As a synthetic cannabinoid, it interacts with the endocannabinoid system, which plays a role in various physiological processes.
Preparation Methods
- Synthetic routes for FUB-JWH 018 are not widely documented, but it is typically synthesized through chemical reactions.
- Industrial production methods may involve modifications of existing synthetic cannabinoid synthesis protocols.
- Reaction conditions and specific reagents used in its preparation would require further research.
Chemical Reactions Analysis
- FUB-JWH 018 likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions would vary based on the reaction pathway.
Scientific Research Applications
- FUB-JWH 018 has primarily been studied for its psychoactive effects and potential therapeutic applications.
- Research areas include forensic chemistry, toxicology, and pharmacology.
- Its use in industry may involve quality control or as a reference standard for analytical purposes.
Mechanism of Action
- The exact mechanism by which FUB-JWH 018 exerts its effects is not fully understood.
- It likely acts as a CB1 receptor agonist, affecting neurotransmitter release and signaling pathways.
- Further research is needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
- FUB-JWH 018 stands out due to its unique structural features, combining elements from JWH-018 and AB-FUBICA.
- Similar compounds include other synthetic cannabinoids like JWH-018, AM-2201, and UR-144.
Properties
Molecular Formula |
C26H18FNO |
---|---|
Molecular Weight |
379.4 |
IUPAC Name |
[1-[(4-fluorophenyl)methyl]indol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C26H18FNO/c27-20-14-12-18(13-15-20)16-28-17-24(22-9-3-4-11-25(22)28)26(29)23-10-5-7-19-6-1-2-8-21(19)23/h1-15,17H,16H2 |
InChI Key |
VREQTLWJHFQLEX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F |
Appearance |
Assay:≥98%A crystalline solid |
Synonyms |
(1-(4-Fluorobenzyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone; |
Origin of Product |
United States |
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